molecular formula C2ClF3O3S B1596775 1-Chlorosulfonyloxy-1,2,2-trifluoroethene CAS No. 923-15-9

1-Chlorosulfonyloxy-1,2,2-trifluoroethene

Cat. No.: B1596775
CAS No.: 923-15-9
M. Wt: 196.53 g/mol
InChI Key: WCODVGWFRZCRDF-UHFFFAOYSA-N
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Description

1-Chlorosulfonyloxy-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C₂ClF₃O₃S. The compound is characterized by its high density (1.788 g/cm³) and boiling point (112.6ºC at 760 mmHg) .

Preparation Methods

The synthesis of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene involves several steps, typically starting with the reaction of tetrafluoroethylene with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

1-Chlorosulfonyloxy-1,2,2-trifluoroethene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, nitrosyl chloride, and phosphoryl trichloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chlorosulfonyloxy-1,2,2-trifluoroethene has garnered significant attention in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene involves its interaction with molecular targets through its reactive functional groups. The chlorine and sulfonyloxy groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The trifluoroethene moiety contributes to the compound’s stability and reactivity.

Properties

IUPAC Name

1-chlorosulfonyloxy-1,2,2-trifluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCODVGWFRZCRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380750
Record name Trifluoroethenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-15-9
Record name Trifluoroethenyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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